An In-depth Technical Guide to the Physical and Chemical Properties of 5-Nitrobenzotriazole
An In-depth Technical Guide to the Physical and Chemical Properties of 5-Nitrobenzotriazole
Executive Summary
5-Nitrobenzotriazole (CAS No. 2338-12-7) is a pivotal heterocyclic compound characterized by a fused benzene and triazole ring system, functionalized with a nitro group. This structural arrangement confers a unique profile of physical and chemical properties, rendering it a valuable intermediate in organic synthesis, a component in energetic materials, and a subject of interest in medicinal chemistry. This guide provides a comprehensive technical overview of its properties, intended for researchers, scientists, and professionals in drug development. We will delve into its physicochemical characteristics, spectroscopic profile, chemical reactivity, and provide field-proven protocols for its synthesis and handling, grounded in established scientific principles.
Molecular Structure and Identification
The foundational step in understanding any chemical entity is to establish its precise structure and nomenclature. 5-Nitrobenzotriazole exists as a tautomeric mixture, although it is predominantly found as the 1H-tautomer. The electron-withdrawing nature of the nitro group at the 5-position significantly influences the electron density distribution across the aromatic system, which is a key determinant of its reactivity and spectral properties.
dot graph "molecular_structure" { graph [layout=neato, overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} end_dot Figure 1: Molecular Structure of 5-Nitro-1H-benzotriazole.
Table 1: Compound Identification
| Identifier | Value | Reference(s) |
|---|---|---|
| CAS Number | 2338-12-7 | [1][2][3][4] |
| Molecular Formula | C₆H₄N₄O₂ | [2][3][4][5] |
| Molecular Weight | 164.12 g/mol | [2][4][5] |
| IUPAC Name | 5-nitro-1H-benzotriazole | [5] |
| Synonyms | 6-Nitrobenzotriazole, 5-Nitrobenzo-1,2,3-triazole | [1][3][5] |
| InChI Key | AOCDQWRMYHJTMY-UHFFFAOYSA-N | [2] |
| SMILES | O=c1ccc2[nH]nnc2c1 |[2] |
Physical and Physicochemical Properties
The physical state and solubility of a compound are paramount for its handling, formulation, and reaction setup. 5-Nitrobenzotriazole is typically a stable crystalline solid. Its solubility is dictated by the polarity imparted by the triazole and nitro functionalities, balanced against the nonpolar aromatic ring.
Table 2: Physical and Physicochemical Data
| Property | Value | Reference(s) |
|---|---|---|
| Appearance | White to off-white or yellow crystalline solid. | [1][3] |
| Melting Point | 206-217 °C | [1][2][4][6] |
| Boiling Point | ~292-393 °C at 760 mmHg (often with decomposition) | [1][4][6] |
| Density | ~1.51 - 1.64 g/cm³ | [1][4][6] |
| pKa | 6.62 ± 0.40 | [1][4] |
| LogP (Octanol/Water) | 1.95 | [2] |
| Water Solubility | Low to sparingly soluble. | [3] |
| Organic Solvent Solubility | Soluble in ethanol, acetone, and DMF. |[3] |
Expert Insights: The wide range reported for the melting point may be indicative of variances in purity or crystalline form. A sharp melting point is a key indicator of high purity. The pKa of ~6.6 suggests that the N-H proton of the triazole ring is weakly acidic, a property that can be exploited in synthesis for N-alkylation or N-arylation reactions under basic conditions. While quantitative solubility data is not widely published, its miscibility in polar aprotic solvents like DMF makes it a suitable solvent for reactions involving this reagent.[7]
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. The following sections describe the expected spectral characteristics of 5-Nitrobenzotriazole based on its functional groups and data from analogous structures.
Infrared (IR) Spectroscopy
The FT-IR spectrum provides a fingerprint of the molecule's functional groups.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
|---|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic Ring | Medium-Weak |
| ~3350 | N-H Stretch | Triazole Ring | Medium, Broad |
| 1590-1610 | C=C Stretch | Aromatic Ring | Medium |
| ~1595 | N-H Bend | Triazole Ring | Medium |
| 1500-1560 | N=O Asymmetric Stretch | Nitro Group | Strong |
| 1340-1380 | N=O Symmetric Stretch | Nitro Group | Strong |
| 1200-1210 | C-H In-plane Bend | Aromatic Ring | Medium |
| 740-780 | C-H Out-of-plane Bend | Aromatic Ring | Strong |
Causality: The two strong bands for the nitro group (asymmetric and symmetric stretching) are highly characteristic and are a primary diagnostic tool for confirming the success of a nitration reaction.[8] The N-H stretching frequency can be influenced by hydrogen bonding in the solid state, often appearing as a broad signal.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aromatic region will display signals for the three protons on the benzene ring. Due to the asymmetry introduced by the nitro group, these protons are chemically non-equivalent and will likely appear as a complex multiplet or as distinct doublets and doublet of doublets between δ 7.5 and 9.0 ppm . The deshielding effect of the nitro group will shift protons ortho and para to it further downfield.[3][10] The N-H proton of the triazole ring is expected to be a broad singlet, with a chemical shift that is highly dependent on solvent and concentration, typically appearing above δ 10 ppm .[3]
-
¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons. Carbons attached to or in close proximity to the electron-withdrawing nitro group and the triazole ring will be shifted downfield. The carbon atom bearing the nitro group (C5) is expected to be significantly deshielded, appearing in the δ 140-155 ppm range.[11][12] The other aromatic carbons will resonate in the typical δ 110-140 ppm region.[12][13]
UV-Visible Spectroscopy
5-Nitrobenzotriazole's conjugated system gives rise to characteristic absorptions in the UV-Vis region. Based on analogous nitro-aromatic compounds, two primary absorption bands are expected:[14][15]
-
A strong absorption band around 250-280 nm , corresponding to a π→π * transition within the aromatic system.
-
A weaker, longer-wavelength band around 320-360 nm , attributed to an n→π * transition involving the non-bonding electrons of the nitro group's oxygen atoms.[14]
This property makes UV-Vis spectroscopy a viable method for quantitative analysis, for instance, in monitoring reaction progress or determining solubility.[16]
Mass Spectrometry
In electron ionization mass spectrometry (EI-MS), 5-Nitrobenzotriazole will exhibit a clear molecular ion peak (M⁺) at m/z = 164.[17] Common fragmentation patterns would involve the loss of NO₂ (m/z = 118) and the sequential loss of N₂ molecules from the triazole ring.
Chemical Properties and Reactivity
Stability and Hazards
5-Nitrobenzotriazole is a high-energy material and must be handled with appropriate caution.
-
Thermal Stability: It is stable under standard conditions but can decompose explosively upon prolonged exposure to heat or fire.[5][6]
-
Mechanical Sensitivity: As with many nitro-aromatic compounds, it is sensitive to shock, friction, and impact.[5][6]
-
Reactivity Hazards: Dust can form explosive mixtures in air.[5][6] It is classified under UN number 0385 as an explosive (Division 1.1D).[5]
Chemical Reactivity
The chemistry of 5-Nitrobenzotriazole is dominated by the interplay between the triazole ring and the electron-withdrawing nitro group.
-
Acidity: The N-H proton is acidic enough (pKa ~6.6) to be removed by moderate bases, allowing for N-alkylation or N-arylation to generate 1-substituted or 2-substituted derivatives.
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the benzene ring towards nucleophilic attack. This makes it a substrate for reactions like the Vicarious Nucleophilic Substitution (VNS), where carbanions can displace a hydrogen atom, typically at a position ortho or para to the nitro group.[18]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (5-Aminobenzotriazole) using standard reducing agents (e.g., Sn/HCl, H₂/Pd-C). This product is a key precursor for the synthesis of dyes, pharmaceuticals, and other complex heterocyclic systems.
Safety and Handling
Given its hazardous nature, strict adherence to safety protocols is mandatory.
Table 4: GHS Hazard Information
| Hazard Class | Code | Statement |
|---|---|---|
| Explosive | - | Division 1.1, May explode under prolonged exposure to heat or fire. |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[19]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Use spark-proof tools and avoid shock, friction, and heat.[19]
-
Storage: Store in a cool, dry, well-ventilated area away from heat sources and incompatible materials (e.g., strong oxidizing agents, bases). Keep the container tightly closed.
Experimental Protocols
The following protocols are provided as a guide for laboratory-scale synthesis and purification. They are based on established procedures for similar compounds and should be adapted and optimized by the researcher.
Synthesis of 5-Nitrobenzotriazole
This procedure involves the nitration of 1H-Benzotriazole. The reaction is highly exothermic and requires careful temperature control.
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} end_dot Figure 2: General workflow for the synthesis and purification of 5-Nitrobenzotriazole.
Methodology:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully dissolve 1H-Benzotriazole (1 equivalent) in concentrated sulfuric acid. Cool the mixture to 0-5 °C using an ice-salt bath.[1]
-
Nitration: Slowly add concentrated nitric acid (1.1 equivalents) dropwise via the dropping funnel. Crucial: Maintain the internal temperature below 10 °C throughout the addition to prevent runaway reactions and the formation of dinitro byproducts.
-
Reaction Drive: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-90 °C and stir for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly and carefully onto a large volume of crushed ice with vigorous stirring. A precipitate will form.
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with copious amounts of cold water until the filtrate is neutral to pH paper.[20]
Purification by Recrystallization
Recrystallization is the most effective method for purifying the crude product. The choice of solvent is critical.[4][6][21]
Methodology:
-
Solvent Selection: The ideal solvent is one in which 5-Nitrobenzotriazole is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. An ethanol/water mixture is often a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of hot solvent (e.g., ethanol) until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.[6]
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.[4]
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove all traces of solvent. Determine the melting point of the purified product to assess its purity.
Conclusion
5-Nitrobenzotriazole is a compound with a rich and multifaceted chemical profile. Its physical properties make it a manageable solid in a laboratory setting, while its electronic characteristics, driven by the nitro-functionalized benzotriazole core, open avenues for diverse chemical transformations. However, its energetic nature demands rigorous safety protocols. This guide has synthesized critical data and provided actionable protocols to empower researchers in their work with this versatile chemical intermediate. A thorough understanding of these fundamental properties is the bedrock for innovation in its application, from organic synthesis to the development of advanced materials and therapeutics.
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Process Insights. (2023, February 6). APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. Retrieved from [Link]
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